1-(2-Fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(2-Fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a fluoroethyl group, a nitro group, and a carboxylic acid group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of a pyrazole derivative followed by the introduction of a fluoroethyl group. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and fluorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(2-Fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s ability to penetrate biological membranes, while the nitro group can participate in redox reactions. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
1-(2-Fluoroethyl)-1H-pyrazole-4-carboxylic acid: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
4-Nitro-1H-pyrazole-3-carboxylic acid: Lacks the fluoroethyl group, which may affect its ability to interact with biological membranes.
Uniqueness: 1-(2-Fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid is unique due to the combination of its fluoroethyl and nitro groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(2-fluoroethyl)-4-nitropyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3O4/c7-1-2-9-3-4(10(13)14)5(8-9)6(11)12/h3H,1-2H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRXLNGQQYOCOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCF)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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